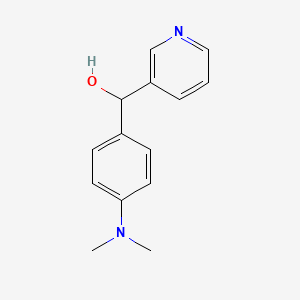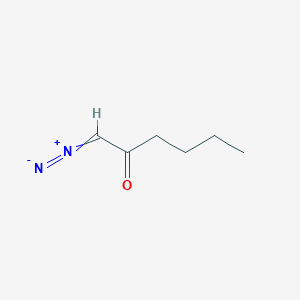
4-(2-bromoethyl)-3,3-dimethylmorpholine
描述
4-(2-bromoethyl)-3,3-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of a bromine atom in the compound makes it a valuable intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoethyl)-3,3-dimethylmorpholine typically involves the reaction of 3,3-dimethyl-morpholine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of electrochemical bromination techniques can also be employed to minimize waste and improve the sustainability of the process .
化学反应分析
Types of Reactions
4-(2-bromoethyl)-3,3-dimethylmorpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in solvents like ethanol or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Various oxidized or reduced morpholine derivatives are formed.
科学研究应用
4-(2-bromoethyl)-3,3-dimethylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 4-(2-bromoethyl)-3,3-dimethylmorpholine involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to the inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
相似化合物的比较
Similar Compounds
- 4-(2-Chloro-ethyl)-3,3-dimethyl-morpholine
- 4-(2-Iodo-ethyl)-3,3-dimethyl-morpholine
- 4-(2-Fluoro-ethyl)-3,3-dimethyl-morpholine
Uniqueness
4-(2-bromoethyl)-3,3-dimethylmorpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in substitution reactions, making the compound a valuable intermediate for the synthesis of various derivatives .
属性
分子式 |
C8H16BrNO |
|---|---|
分子量 |
222.12 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-3,3-dimethylmorpholine |
InChI |
InChI=1S/C8H16BrNO/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7H2,1-2H3 |
InChI 键 |
KOMNTJCUYJTVIY-UHFFFAOYSA-N |
规范 SMILES |
CC1(COCCN1CCBr)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(5-Bromopentyl)oxy]-3-nitrobenzene](/img/structure/B8639825.png)
![4-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B8639830.png)


![2-Chloro-5-methyl-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]diazepin-6-one](/img/structure/B8639852.png)

